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molecular formula C12H16N2O5S B5991514 4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID

4-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-4-OXOBUTANOIC ACID

Cat. No. B5991514
M. Wt: 300.33 g/mol
InChI Key: BWHDBKANFPGCIT-UHFFFAOYSA-N
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Patent
US08877970B2

Procedure details

4-(2-aminoethyl)benzene sulfonamide (1 g, 5.0 mmol) and succinic anhydride (500 mg, 5.0 mmol) were combined in a round bottom flask containing dioxane (100 mL) and the slurry was heated to a reflux overnight. The white solid was filtered and washed with cold dioxane to yield the desired product (1.4 g, 4.6 mol, 92%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.00 (s, 1H), 7.71 (d, J=8.1 Hz, 2H), 7.36 (d, J=8.1 Hz, 2H), 7.38 (s, 1H), 3.26 (m, 2H), 2.75 (t, J=7.1 Hz, 2H), 2.5 (m, 2H), 2.3 (t, J=7.1 Hz, 2H); (M+H)+ (301).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1.[C:14]1(=[O:20])[O:19][C:17](=[O:18])[CH2:16][CH2:15]1>O1CCOCC1>[O:20]=[C:14]([NH:1][CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([S:10](=[O:11])(=[O:12])[NH2:13])=[CH:8][CH:9]=1)[CH2:15][CH2:16][C:17]([OH:19])=[O:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the slurry was heated to a reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with cold dioxane

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)NCCC1=CC=C(C=C1)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92000%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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